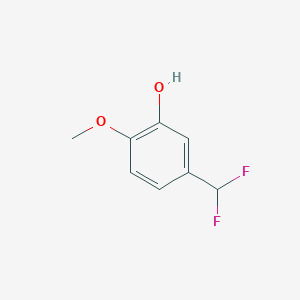

5-(Difluoromethyl)-2-methoxyphenol

Vue d'ensemble

Description

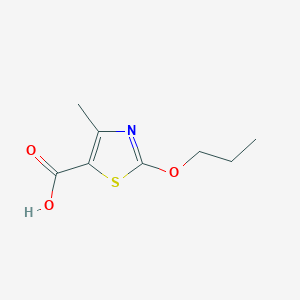

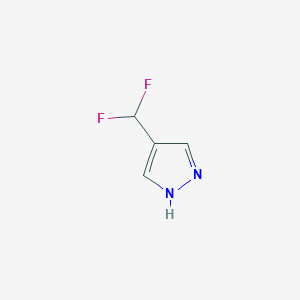

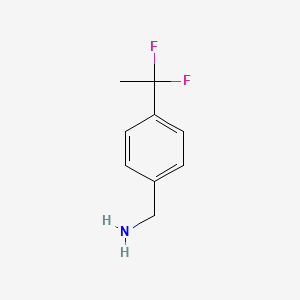

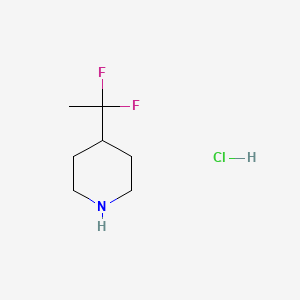

“5-(Difluoromethyl)-2-methoxyphenol” is a chemical compound that contains a difluoromethyl group. Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Applications De Recherche Scientifique

Antioxidant Activities in Plant Foods

5-(Difluoromethyl)-2-methoxyphenol and its derivatives, such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF), are formed during acid hydrolysis of conjugated and bound phenolics in plants. These compounds have been studied for their potential antioxidant activities in various spectrophotometric assays, displaying significant activity mainly in the oxygen radical absorbing capacity (ORAC) assay. This research helps in understanding the overestimation of phenolic content and antioxidant activities in plant foods (Chen et al., 2014).

Thermochemical and Calorimetric Analysis

The thermochemical and Fourier transform infrared (FTIR)-spectroscopic properties of methoxyphenols, including 2-methoxyphenol, have been studied for their potential use in different antioxidants and biologically active molecules. These studies involve measuring thermodynamic properties like vapor pressure and vaporization enthalpies, providing insights into the relations among properties and structures for these compounds (Varfolomeev et al., 2010).

Application in Aldose Reductase Inhibition

Research on the effect of methoxy-substitution, including the structure of 5-(difluoromethyl)-2-methoxyphenol derivatives, on aldose and aldehyde reductase inhibitory activity has been conducted. This is relevant in the context of developing potential treatments for long-term diabetes complications (Chatzopoulou et al., 2011).

Catalytic Upgrading of Phenolic Monomers

Studies have focused on the catalytic upgrading of phenolic monomers like eugenol, which consists of methyl ether bonds similar to 5-(difluoromethyl)-2-methoxyphenol. This research is important for understanding the relationship between the acidity of zeolites and deoxygenation activities in hydrodeoxygenation (HDO) processes (Zhang et al., 2014).

Environmental Impact Assessment

The study of methoxyphenols in ambient atmospheric particulate matter, as tracers for wood combustion, includes compounds structurally related to 5-(difluoromethyl)-2-methoxyphenol. Understanding their presence in the atmosphere contributes to environmental impact assessments and the study of air pollution sources (Simpson et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

5-(difluoromethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-7-3-2-5(8(9)10)4-6(7)11/h2-4,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVNUZOOSIANFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)-2-methoxyphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1530613.png)

![1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1530629.png)

![3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530630.png)